molecular formula C10H13FN2 B8726411 5-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine

5-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No.: B8726411
M. Wt: 180.22 g/mol
InChI Key: HATYEKUSGZKMLY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

5-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine

InChI

InChI=1S/C10H13FN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h4-6,13H,2-3,12H2,1H3

InChI Key

HATYEKUSGZKMLY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C=CC(=C2N1)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 10% Pd/C (30 mg) in a mixture of IMS (3 mL) and EtOAc (5 mL) was stirred under an atmosphere of hydrogen for 15 min before a solution of 5-fluoro-2-methyl-8-nitro-1,2-dihydroquinoline (76.8 mg, 0.369 mmol) in EtOAc (15 mL) was added. The reaction mixture was stirred at RT under a hydrogen atmosphere for 20 h. The suspension was then filtered through a pad of Celite® and the filtrate was concentrated in vacuo affording a mixture of the title compound and 5-fluoro-2-methylquinolin-8-ylamine as a purple oil. LCMS (Method J): RT 1.90 min (28%) [M+H]+ 181 and 2.26 min (42%) [M+H]+ 177
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-fluoro-2-methyl-8-nitro-1,2-dihydroquinoline
Quantity
76.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
IMS
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mg
Type
catalyst
Reaction Step Four

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